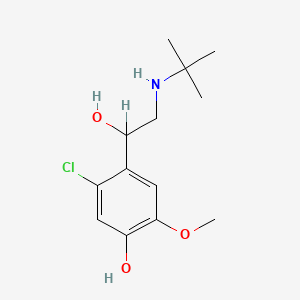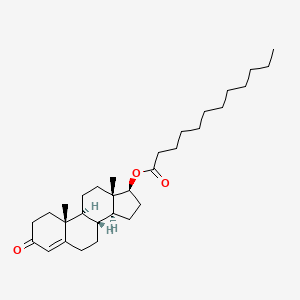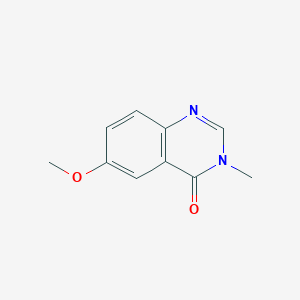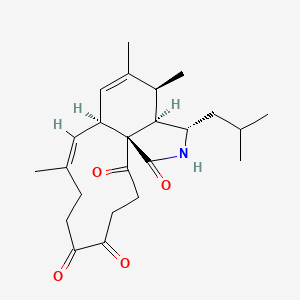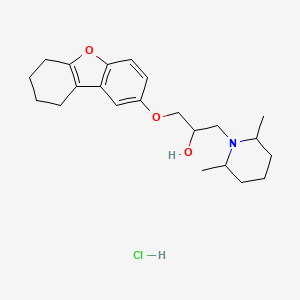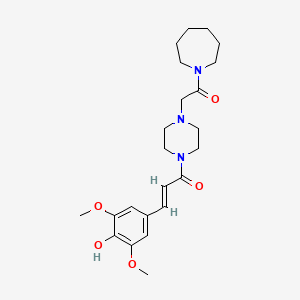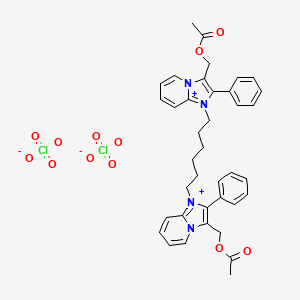
1,1'-(1,6-Hexamethylene)bis(3-acetoxymethyl-2-phenyl)imidazo(1,2-a)pyridinium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,6-Hexamethylene)bis(3-acetoxymethyl-2-phenyl)imidazo(1,2-a)pyridinium perchlorate is a complex organic compound with a unique structure that includes imidazo[1,2-a]pyridinium rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,6-Hexamethylene)bis(3-acetoxymethyl-2-phenyl)imidazo(1,2-a)pyridinium perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridinium core, followed by the introduction of the hexamethylene bridge and acetoxymethyl groups. The final step involves the formation of the perchlorate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,6-Hexamethylene)bis(3-acetoxymethyl-2-phenyl)imidazo(1,2-a)pyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1,1’-(1,6-Hexamethylene)bis(3-acetoxymethyl-2-phenyl)imidazo(1,2-a)pyridinium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(1,6-Hexamethylene)bis(3-acetoxymethyl-2-phenyl)imidazo(1,2-a)pyridinium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,6-Hexamethylene)bis(3-hydroxymethyl-2-phenyl)imidazo(1,2-a)pyridinium chloride
- 1,1’-(1,6-Hexamethylene)bis(3-methoxymethyl-2-phenyl)imidazo(1,2-a)pyridinium bromide
Uniqueness
1,1’-(1,6-Hexamethylene)bis(3-acetoxymethyl-2-phenyl)imidazo(1,2-a)pyridinium perchlorate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
93835-43-9 |
|---|---|
Molecular Formula |
C38H40Cl2N4O12 |
Molecular Weight |
815.6 g/mol |
IUPAC Name |
[1-[6-[3-(acetyloxymethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl]hexyl]-2-phenylimidazo[1,2-a]pyridin-1-ium-3-yl]methyl acetate;diperchlorate |
InChI |
InChI=1S/C38H40N4O4.2ClHO4/c1-29(43)45-27-33-37(31-17-7-5-8-18-31)41(35-21-11-15-23-39(33)35)25-13-3-4-14-26-42-36-22-12-16-24-40(36)34(28-46-30(2)44)38(42)32-19-9-6-10-20-32;2*2-1(3,4)5/h5-12,15-24H,3-4,13-14,25-28H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
ZSSAZYPCYQYWRN-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OCC1=C([N+](=C2N1C=CC=C2)CCCCCC[N+]3=C4C=CC=CN4C(=C3C5=CC=CC=C5)COC(=O)C)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


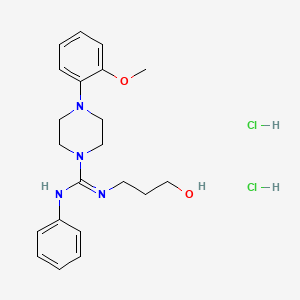
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)
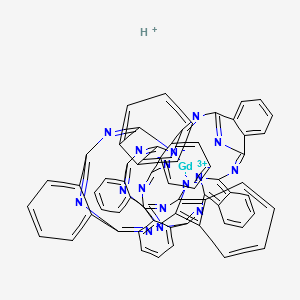
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
